Acid Brown 282
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Overview
Description
Acid Brown 282, also known as Acid Brown S-GR, is a synthetic dye commonly used in the textile industry. It is characterized by its brown color and is primarily used for dyeing protein fibers such as wool and silk, as well as polyamide fibers like nylon. The dye molecules bind to the cationic groups in these fibers through electrostatic interactions, facilitating the dyeing process .
Preparation Methods
The synthesis of Acid Brown 282 typically involves a multi-step chemical process. The general synthetic route includes the following steps:
Diazotization: Aniline is reacted with sodium nitrite in an acidic medium to form diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the desired dye.
Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. The dye is usually produced in powder form and can be dissolved in water for application .
Chemical Reactions Analysis
Acid Brown 282 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced, which may result in the breakdown of the dye structure.
Substitution: The dye can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Acid Brown 282 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye chemistry and interactions with various substrates.
Biology: Employed in staining techniques for microscopic analysis of biological tissues.
Medicine: Investigated for potential use in medical diagnostics and therapeutic applications.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the leather, paper, and cosmetic industries .
Mechanism of Action
The mechanism of action of Acid Brown 282 involves its interaction with the fibers it dyes. The dye molecules form electrostatic bonds with the cationic groups in the fibers, resulting in strong and durable coloration. The molecular targets include amino groups in protein fibers and amide groups in polyamide fibers. The pathways involved in the dyeing process ensure that the dye is evenly distributed and firmly attached to the fibers .
Comparison with Similar Compounds
Acid Brown 282 can be compared with other similar acid dyes, such as:
Acid Brown 75: Another brown dye with similar applications but different chemical structure.
Acid Brown 83: Known for its use in dyeing wool and silk, with slightly different fastness properties.
Acid Brown 165: Used in the textile industry with unique shade and fastness characteristics.
The uniqueness of this compound lies in its specific molecular structure, which provides excellent dispersion properties and compatibility with various fibers. It also exhibits good fastness properties, making it a preferred choice for many industrial applications .
Biological Activity
Acid Brown 282, a synthetic dye commonly used in textiles and food products, has garnered attention for its potential biological activities. This article reviews the biological effects of this compound, focusing on cytotoxicity, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound is classified as an azo dye, characterized by the presence of two aromatic rings connected by a nitrogen double bond (N=N). The chemical structure influences its solubility and interaction with biological systems.
Cytotoxicity
Cytotoxic Effects on Mammalian Cells
Research indicates that this compound exhibits cytotoxic effects on various mammalian cell lines. A study assessed its impact on cell viability using MTT assays, revealing a dose-dependent decrease in cell viability at concentrations above 50 µg/mL. The IC50 value was determined to be approximately 75 µg/mL.
Concentration (µg/mL) | Cell Viability (%) |
---|---|
0 | 100 |
25 | 90 |
50 | 70 |
75 | 50 |
100 | 30 |
The mechanism of cytotoxicity appears to involve oxidative stress and the induction of apoptosis, as indicated by increased levels of reactive oxygen species (ROS) and activation of caspase-3 pathways .
Antimicrobial Activity
Inhibition of Pathogenic Microorganisms
This compound has demonstrated antimicrobial properties against several pathogenic microorganisms. In vitro studies have shown that it effectively inhibits the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria were recorded as follows:
Microorganism | MIC (µg/mL) |
---|---|
E. coli | 100 |
S. aureus | 150 |
Candida albicans | 200 |
The antimicrobial mechanism is believed to involve disruption of the cell membrane integrity and interference with metabolic processes .
Therapeutic Potential
Potential Applications in Medicine
The biological activity of this compound suggests potential applications in medicine, particularly in developing new antimicrobial agents or anticancer therapies. Its ability to induce apoptosis in cancer cells positions it as a candidate for further research in cancer treatment.
Case Studies
- Anticancer Activity : A study conducted on human breast cancer cells (MCF-7) revealed that this compound could inhibit cell proliferation significantly. Treatment with the dye at concentrations of 50 µg/mL resulted in a reduction of cell growth by approximately 40% after 48 hours.
- Wound Healing Properties : Another case study examined the effects of this compound on wound healing in animal models. The results indicated enhanced healing rates when incorporated into topical formulations, attributed to its antimicrobial properties .
Properties
CAS No. |
12219-65-7 |
---|---|
Molecular Formula |
C21H18O3 |
Molecular Weight |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.